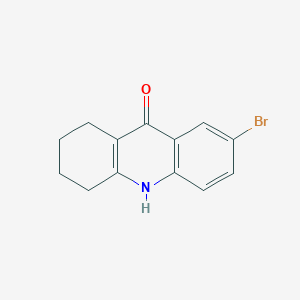![molecular formula C25H24ClN5O3 B2770796 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 1260911-59-8](/img/structure/B2770796.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Interaction and Pharmacological Activity
Compounds with complex structures involving elements like chlorophenyl, oxadiazole, pyrrol, and methoxypiperazine moieties are often explored for their binding interactions with biological receptors. For example, molecular interaction studies of antagonists with cannabinoid receptors have shown that such compounds can have selective receptor interactions, which are crucial for understanding receptor-ligand dynamics and developing targeted therapies (J. Shim et al., 2002).
Synthesis and Solubility for Clinical Application
The synthesis and pharmacological evaluation of compounds, particularly focusing on solubility and metabolic stability, are significant for developing clinical candidates for pain management or other conditions. A study highlighted the development of a σ1 receptor antagonist with high solubility and metabolic stability, indicating the potential for clinical applications in treating pain (J. Díaz et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of novel synthetic compounds are of great interest in developing new therapeutic agents. Research into pyridine derivatives, for instance, has shown variable and modest activity against bacteria and fungi, illustrating the potential for discovering new antimicrobial agents (N. Patel et al., 2011).
Anti-inflammatory and Analgesic Properties
The search for compounds with anti-inflammatory and analgesic properties without the gastrotoxic effects associated with NSAIDs is ongoing. Studies on oxadiazole derivatives have identified compounds with promising anti-inflammatory activity, indicating their potential for safer therapeutic applications (Marta Szandruk-Bender et al., 2021).
Crystal Structure and Drug Design
Understanding the crystal structure of chemical compounds is crucial for drug design, as it helps elucidate the molecular interactions and stability of potential therapeutic agents. Research into the crystal structure of piperazine derivatives has provided insights into their stability and reactivity, which are essential for the development of new drugs (K. Kumara et al., 2017).
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase
Cellular Effects
Given its structural similarity to known acetylcholinesterase inhibitors , it may influence cell function by modulating cholinergic signaling pathways
Molecular Mechanism
It is possible that it may bind to and inhibit acetylcholinesterase, an enzyme crucial for acetylcholine hydrolysis This could potentially lead to an increase in acetylcholine levels, impacting neurotransmission
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3/c1-33-22-10-3-2-8-20(22)29-12-14-30(15-13-29)23(32)17-31-11-5-9-21(31)25-27-24(28-34-25)18-6-4-7-19(26)16-18/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVXJVXMHSRUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-[(cyclopentylamino)carbonyl]piperazin-1-yl}methyl)-N,N-diethyl-1,3-benzoxazole-5-carboxamide](/img/structure/B2770713.png)
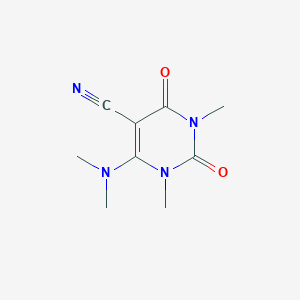
![methyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2770720.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)
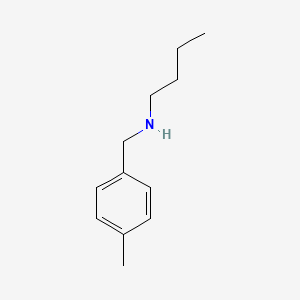
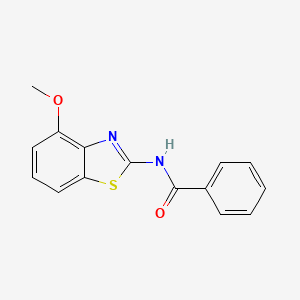
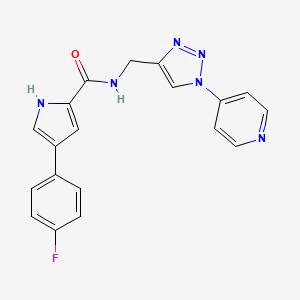
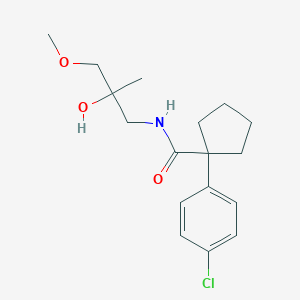

![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)
![(1-Methylpyrazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2770733.png)

![N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2770735.png)
